tert-Butyl 3,3-diphenylprop-2-enoate
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Overview
Description
tert-Butyl 3,3-diphenylprop-2-enoate: is an organic compound with the molecular formula C19H20O2. It is a derivative of prop-2-enoate, featuring a tert-butyl group and two phenyl groups attached to the prop-2-enoate backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-diphenylprop-2-enoate can be achieved through several methods. One common approach involves the esterification of 3,3-diphenylprop-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an appropriate solvent, such as toluene, to drive the esterification to completion .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3,3-diphenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
tert-Butyl 3,3-diphenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-diphenylprop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The phenyl groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- tert-Butyl 3-hydroxypropionate
- tert-Butyl but-3-enoate
- tert-Butyl 3-hydroxypent-4-enoate
Uniqueness: tert-Butyl 3,3-diphenylprop-2-enoate is unique due to the presence of two phenyl groups, which enhance its reactivity and binding properties compared to other tert-butyl esters. This structural feature makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
83759-73-3 |
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Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
tert-butyl 3,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C19H20O2/c1-19(2,3)21-18(20)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3 |
InChI Key |
DEIQYJQIGJUCBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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